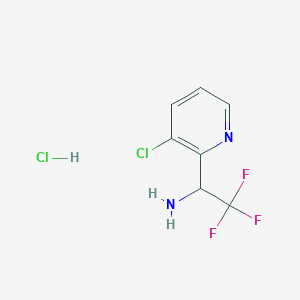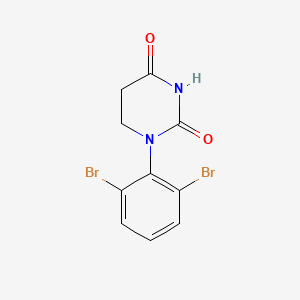
1-(2,6-Dibromophenyl)hexahydropyrimidine-2,4-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2,6-Dibromophenyl)hexahydropyrimidine-2,4-dione is a heterocyclic compound characterized by the presence of a hexahydropyrimidine ring substituted with a 2,6-dibromophenyl group
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,6-Dibromophenyl)hexahydropyrimidine-2,4-dione typically involves the reaction of ethyl benzoylacetate with formaldehyde and primary amines. The reaction is carried out in boiling pyridine or methanol, leading to the formation of substituted hexahydropyrimidines . The reaction conditions often include heating the reactants at a specific ratio in boiling methanol for several hours .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves multi-step synthesis starting from readily available precursors. The process may include steps such as acid-amine coupling, deprotection, and cyclization reactions under controlled conditions .
化学反应分析
Types of Reactions: 1-(2,6-Dibromophenyl)hexahydropyrimidine-2,4-dione undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions:
Formaldehyde and Primary Amines: Used in the initial synthesis of the hexahydropyrimidine ring.
Boiling Pyridine or Methanol: Common solvents for the reaction.
Major Products Formed:
Substituted Hexahydropyrimidines: Depending on the specific reagents used, various substituted hexahydropyrimidines can be formed.
科学研究应用
Medicinal Chemistry: The compound’s structure makes it a candidate for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Materials Science: Its unique properties may be utilized in the design of novel materials with specific electronic or optical characteristics.
Biological Research: The compound can be used as a probe to study various biological processes and interactions.
作用机制
The mechanism of action of 1-(2,6-Dibromophenyl)hexahydropyrimidine-2,4-dione involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and context .
相似化合物的比较
1-(3-Bromophenyl)-5-(2-furylmethylene)-2-thioxo-hexahydropyrimidine-4,6-dione: A related compound with similar structural features but different substituents.
Pyrano[2,3-d]pyrimidine-2,4-dione Derivatives: These compounds share the pyrimidine-2,4-dione core but have different substituents and applications.
Uniqueness: 1-(2,6-Dibromophenyl)hexahydropyrimidine-2,4-dione is unique due to the presence of the 2,6-dibromophenyl group, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for specific research and industrial applications .
属性
分子式 |
C10H8Br2N2O2 |
|---|---|
分子量 |
347.99 g/mol |
IUPAC 名称 |
1-(2,6-dibromophenyl)-1,3-diazinane-2,4-dione |
InChI |
InChI=1S/C10H8Br2N2O2/c11-6-2-1-3-7(12)9(6)14-5-4-8(15)13-10(14)16/h1-3H,4-5H2,(H,13,15,16) |
InChI 键 |
GPIALJVNUMQJER-UHFFFAOYSA-N |
规范 SMILES |
C1CN(C(=O)NC1=O)C2=C(C=CC=C2Br)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


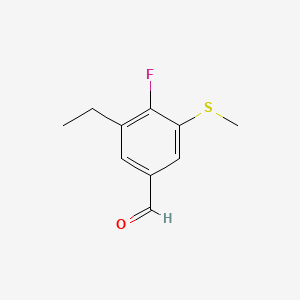
![Ethyl 6-amino-4'-cyano-[1,1'-biphenyl]-3-carboxylate](/img/structure/B14773354.png)
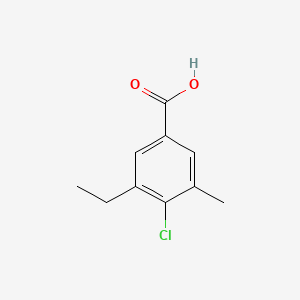
![Methyl 4-amino-2'-(trifluoromethyl)-[1,1'-biphenyl]-3-carboxylate](/img/structure/B14773364.png)
![2-[(Naphthalen-1-yl)methoxy]propanedinitrile](/img/structure/B14773370.png)
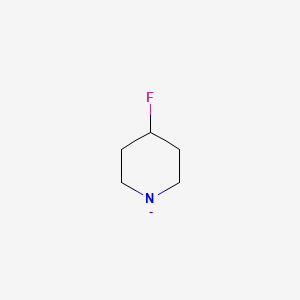
![5-hydroxy-2,2,7-trimethyl-4H-benzo[d][1,3]dioxin-4-one](/img/structure/B14773378.png)
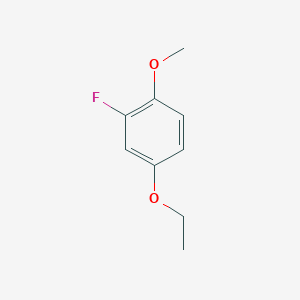
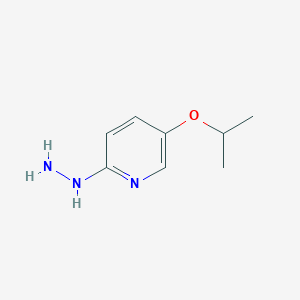
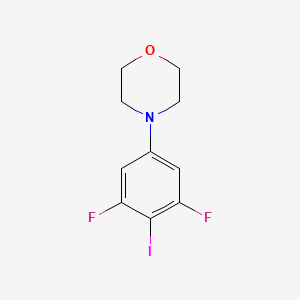
![2-amino-N-[(4-methoxyphenyl)methyl]propanamide](/img/structure/B14773397.png)
![Tert-butyl 7-(2-aminophenyl)-2,7-diazaspiro[3.5]nonane-2-carboxylate](/img/structure/B14773401.png)

